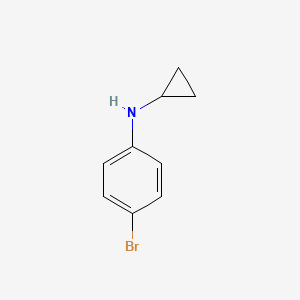
4-bromo-N-cyclopropylaniline
Descripción general
Descripción
4-bromo-N-cyclopropylaniline is an organic compound with the chemical formula C9H10BrN . It has a molecular weight of 212.09 g/mol . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 4-bromo-N-cyclopropylaniline is1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 4-bromo-N-cyclopropylaniline are not detailed in the available resources, it’s known that cyclopropylanilines can undergo various reactions. For instance, they can participate in [3 + 2] annulation reactions with alkynes . More research would be needed to detail the specific reactions of 4-bromo-N-cyclopropylaniline.Physical And Chemical Properties Analysis
4-bromo-N-cyclopropylaniline is a powder with a molecular weight of 212.09 g/mol . It’s stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
The chemistry of cyclopropane derivatives, including those related to 4-bromo-N-cyclopropylaniline, has been widely studied due to their significant biological activities. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acids, have shown excellent herbicidal and fungicidal activities. This highlights the potential of cyclopropane derivatives in developing new agrochemicals (L. Tian et al., 2009).
Electrochemical Oxidation
The study of electrochemical oxidation of bromoanilines, including 4-bromoaniline, in acetonitrile solution has provided insights into their chemical behavior and the potential formation of various oxidation products. These findings are relevant for understanding the chemical properties of bromo-substituted anilines and their derivatives (M. Kádár et al., 2001).
Carbonic Anhydrase Inhibition
Cyclopropyl derivatives incorporating bromophenol moieties have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing their potential in designing inhibitors for therapeutic applications. These studies demonstrate the pharmacological significance of structurally diverse cyclopropyl and bromophenol derivatives (M. Boztaş et al., 2015).
Photoredox Catalysis
Visible light-mediated [3 + 2] annulation of cyclopropylanilines with alkynes has been achieved using photoredox catalysis. This method enables the synthesis of cyclic allylic amines and complex heterocycles, underlining the utility of cyclopropylanilines in synthesizing structurally complex molecules (Theresa H. Nguyen et al., 2014).
Anticancer Activity
A novel bromophenol derivative, BOS-102, has shown significant anticancer activities against human lung cancer cell lines. This research underscores the potential of bromophenol derivatives in cancer therapy, particularly in inducing cell cycle arrest and apoptosis through the modulation of ROS-mediated signaling pathways (Chuanlong Guo et al., 2018).
Organic Synthesis
Cyclopropylanilines serve as key intermediates in various organic syntheses, enabling the construction of complex molecules. Their applications range from the synthesis of cyclosporin O to the generation of multifunctional cyclopropane derivatives, highlighting their versatility and importance in synthetic chemistry (P. Li et al., 2000; V. Shirinian et al., 2012).
Safety And Hazards
The safety information for 4-bromo-N-cyclopropylaniline indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302) and causes skin irritation (H315). Precautionary measures include avoiding inhalation and contact with skin or eyes .
Propiedades
IUPAC Name |
4-bromo-N-cyclopropylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKSFXIYHJMEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropylaniline | |
CAS RN |
680983-45-3 | |
| Record name | 4-bromo-N-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



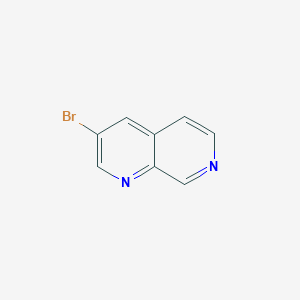
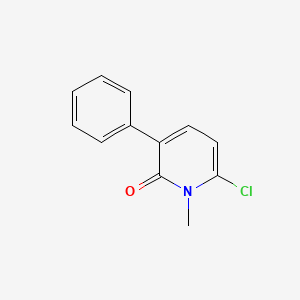
![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)
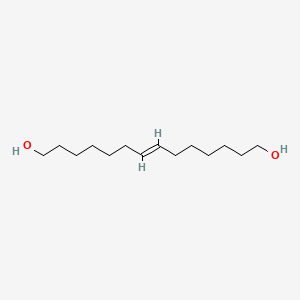
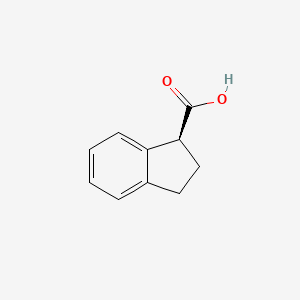
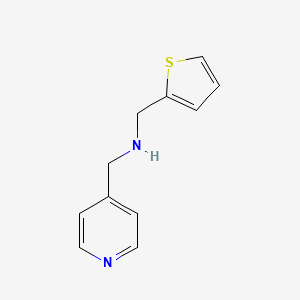
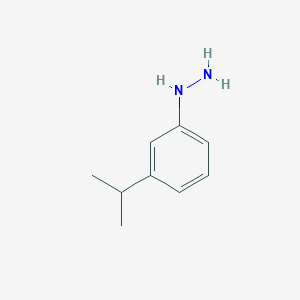
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)
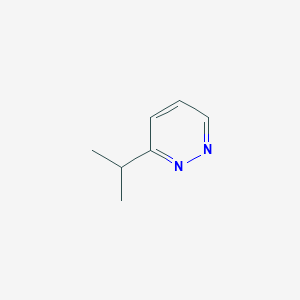
![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)
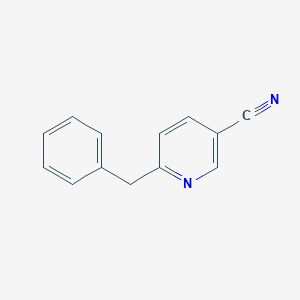
![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)